4-(4-(Bromofluoromethyl)phenyl)thiazole
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Overview
Description
4-(4-(Bromofluoromethyl)phenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromofluoromethyl group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromofluoromethyl)phenyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromofluoromethyl)benzaldehyde with thioamide in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Bromofluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromofluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Electrophilic and Nucleophilic Additions: The aromatic nature of the thiazole ring allows for electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
4-(4-(Bromofluoromethyl)phenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a chemotherapeutic agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-(4-(Bromofluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazole: Lacks the fluoromethyl group but shares similar biological activities.
4-(4-Chloromethyl)phenyl)thiazole: Contains a chloromethyl group instead of a bromofluoromethyl group.
4-(4-Methyl)phenyl)thiazole: Substituted with a methyl group instead of a bromofluoromethyl group
Uniqueness
4-(4-(Bromofluoromethyl)phenyl)thiazole is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .
Properties
Molecular Formula |
C10H7BrFNS |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-[4-[bromo(fluoro)methyl]phenyl]-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c11-10(12)8-3-1-7(2-4-8)9-5-14-6-13-9/h1-6,10H |
InChI Key |
BZSUUAMNAONAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)C(F)Br |
Origin of Product |
United States |
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